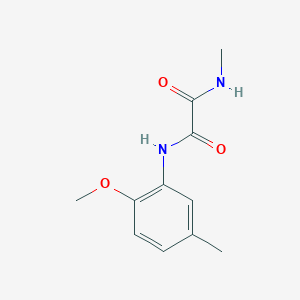

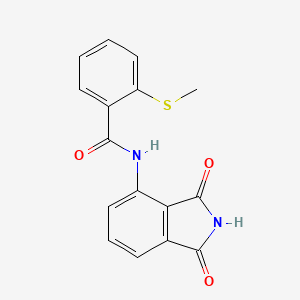

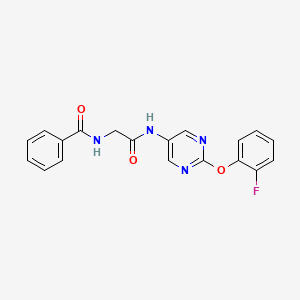

N'-(2-methoxy-5-methylphenyl)-N-methyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-methoxy-N-methylamide compounds involves the use of reagents such as N-methoxy-N-methylcyanoformamide, which is prepared from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole. This reagent enables the one-pot preparation of β-carbonyl Weinreb amides from lithium enolates and other organometallic species . Another synthesis route involves the preparation of α,β-unsaturated N-methoxy-N-methylamide compounds from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, which is useful for homologation of alkyl halides . Additionally, N-methoxy-N-methylamides can be synthesized from carboxylic acids using S,S-Di(2-pyridyl) dithiocarbonate .

Molecular Structure Analysis

The molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations. The compound crystallizes in a triclinic system with specific lattice constants and angles. The geometrical parameters obtained from XRD studies are in good agreement with the calculated values from DFT .

Chemical Reactions Analysis

The reactivity of N-methoxy-N-methylamide compounds is highlighted by their ability to react with organometallics to produce ketones without side products. These reactions are facilitated by the use of effective acylating agents such as Weinreb amides . Additionally, the introduction of deuterium and tritium into related compounds has been reported, which is useful for labeling with hydrogen isotopes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related N-methoxy-N-methylamide compounds are often characterized by their reactivity in organic synthesis. For instance, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, are calculated using DFT to estimate the chemical reactivity of the molecule. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are investigated to further understand the reactivity . Additionally, the quantitative analysis of a glyburide analogue in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrates the importance of these compounds in pharmacokinetic evaluations .

Safety and Hazards

The safety data sheet for 2-Methoxy-5-methylphenyl isothiocyanate, a related compound, indicates that it is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7-4-5-9(16-3)8(6-7)13-11(15)10(14)12-2/h4-6H,1-3H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFQQZNBJLJQOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-methoxy-5-methylphenyl)-N-methyloxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)

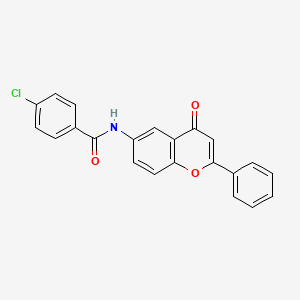

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)

![4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2518743.png)